molecular formula C21H19N7O3S B11362471 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(biphenyl-2-yl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(biphenyl-2-yl)acetamide

Cat. No.: B11362471
M. Wt: 449.5 g/mol
InChI Key: VOSXZLIXXNKXLD-UHFFFAOYSA-N
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Description

N-{[1,1’-BIPHENYL]-2-YL}-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that combines biphenyl, acetamido, oxadiazol, triazol, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and triazole intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-BIPHENYL]-2-YL}-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the acetamido group to an amine.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N-{[1,1’-BIPHENYL]-2-YL}-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1’-BIPHENYL)-2-YL-ACETAMIDE: This compound lacks the triazole and oxadiazole groups, making it less complex.

    N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-ACETAMIDE: This compound lacks the biphenyl and triazole groups, resulting in different properties.

Uniqueness

N-{[1,1’-BIPHENYL]-2-YL}-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of biphenyl, acetamido, oxadiazol, triazol, and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19N7O3S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C21H19N7O3S/c1-13(29)22-19-18(26-31-27-19)20-24-25-21(28(20)2)32-12-17(30)23-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,23,30)(H,22,27,29)

InChI Key

VOSXZLIXXNKXLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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